4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid
CAS No.:
Cat. No.: VC16229630
Molecular Formula: C14H9F3O3
Molecular Weight: 282.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9F3O3 |
|---|---|
| Molecular Weight | 282.21 g/mol |
| IUPAC Name | 4-hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C14H9F3O3/c15-14(16,17)9-3-1-8(2-4-9)12-7-10(18)5-6-11(12)13(19)20/h1-7,18H,(H,19,20) |
| Standard InChI Key | CAKQAPPYPKGXLF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=CC(=C2)O)C(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₄H₉F₃O₃, with a molecular weight of 282.21 g/mol . Its structure comprises a benzoic acid moiety (carboxylic acid at position 1, hydroxyl at position 4) linked to a trifluoromethyl-substituted phenyl ring at position 2 (Figure 1). The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, influencing the compound’s acidity and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 282.21 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Likely polar organic solvents | , |
| pKa (Carboxylic Acid) | ~3-4 (estimated) |
The absence of reported melting and boiling points highlights gaps in existing literature, necessitating further experimental characterization.
Synthesis and Manufacturing
Patent-Based Synthesis Routes
A Chinese patent (CN102766043A) outlines a method for synthesizing structurally analogous benzoic acid derivatives . While the patent focuses on 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid, its methodology provides insights into adaptable strategies:
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Coupling Reaction: A chloro-substituted phenoxy compound reacts with salicylic acid derivatives in toluene under reflux.
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Acid Catalysis: Sulfuric acid facilitates esterification, followed by hydrolysis to yield the carboxylic acid .
For 4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid, a plausible adaptation involves:
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Step 1: Ullmann coupling between 4-bromobenzoic acid and 4-(trifluoromethyl)phenylboronic acid to form the biphenyl intermediate.
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Step 2: Hydroxylation via directed ortho-metalation or electrophilic aromatic substitution .
Alternative Pathways
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Friedel-Crafts Acylation: Introducing the trifluoromethylphenyl group using AlCl₃ as a catalyst.
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Grignard Reaction: Reacting a trifluoromethylphenyl magnesium bromide with a protected hydroxybenzoic acid derivative .
Reactivity and Functional Group Transformations
Carboxylic Acid Reactivity
The carboxylic acid group undergoes typical reactions:
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Esterification: Forms methyl or ethyl esters for improved lipid solubility, critical in prodrug design .
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Amide Formation: Reacts with amines to yield bioactive derivatives, as demonstrated in antitubercular agents .
Phenolic Hydroxyl Group
The ortho-hydroxyl group participates in:
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Electrophilic Substitution: Facilitates halogenation or nitration at the para position.
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Metal Chelation: Binds transition metals, potentially enhancing antimicrobial activity .
Trifluoromethyl Group Effects
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Electron-Withdrawing Nature: Lowers the pKa of the carboxylic acid, increasing solubility in aqueous media.
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Metabolic Stability: The -CF₃ group resists oxidative degradation, prolonging in vivo half-life .
Pharmacological Applications
Antimicrobial Activity
A 2021 study evaluated pyrazole-benzoic acid hybrids, including derivatives of 4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid, against Gram-positive pathogens :
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Compound 59: Exhibited an MIC of 0.78 μg/mL against Staphylococcus aureus, surpassing standard antibiotics like vancomycin (MIC = 1.56 μg/mL).
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Compound 74: Demonstrated bactericidal effects within 4 hours in time-kill assays and disrupted biofilms at sub-MIC concentrations .
Table 2: Biological Activity Profile
| Strain | MIC (μg/mL) | Bactericidal Effect | Biofilm Inhibition |
|---|---|---|---|
| S. aureus (MSSA) | 0.78 | Yes (4h) | 50% at 0.5×MIC |
| Enterococcus faecalis | 1.56 | Yes (6h) | 40% at 0.5×MIC |
Material Science Applications
Liquid Crystal Development
The compound’s rigid aromatic core and polar groups make it a candidate for mesogenic materials. Ossila’s related compound, 4-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS 320-32-1), is used in liquid crystal displays (LCDs) due to its thermal stability and dielectric anisotropy .
Polymer Modification
Incorporating the trifluoromethylphenyl group into polyesters enhances UV resistance and reduces water absorption, valuable for outdoor coatings .
Related Compounds and Analogues
Table 3: Structurally Similar Benzoic Acid Derivatives
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